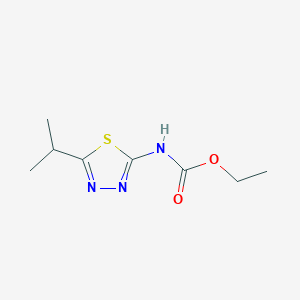![molecular formula C15H14N2O2S B5722050 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide, commonly known as HCTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HCTB is a synthetic compound that belongs to the class of carbonothioylamides and has a molecular formula of C15H13N2O2S.
作用机制
The mechanism of action of HCTB is not fully understood, but it is believed to act as an inhibitor of various enzymes, including carbonic anhydrase and acetylcholinesterase. HCTB has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
HCTB has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase and acetylcholinesterase enzymes, induction of apoptosis in cancer cells, and potential neuroprotective effects.
实验室实验的优点和局限性
One advantage of using HCTB in lab experiments is its ability to inhibit specific enzymes, making it a useful tool for studying enzyme function. However, HCTB's potential toxicity and limited solubility in water can be a limitation for some experiments.
未来方向
There are several future directions for research on HCTB, including:
1. Studying the potential of HCTB as an anti-cancer agent in combination with other drugs.
2. Investigating the potential of HCTB as a therapeutic agent for neurodegenerative diseases.
3. Developing new synthesis methods for HCTB to improve its solubility and reduce its toxicity.
4. Exploring the potential of HCTB in the synthesis of new materials for gas storage and separation.
5. Investigating the potential of HCTB in the synthesis of new nanomaterials for drug delivery and imaging.
In conclusion, HCTB is a synthetic compound that has potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. Its mechanism of action is not fully understood, but it has been shown to inhibit specific enzymes and induce apoptosis in cancer cells. HCTB has various advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成方法
HCTB can be synthesized using various methods, including the reaction of 2-hydroxyaniline with thionyl chloride to form 2-chloroaniline, which is then reacted with 2-methylbenzoic acid to form HCTB. Another method involves the reaction of 2-hydroxyaniline with carbon disulfide and then with 2-methylbenzoyl chloride to form HCTB.
科学研究应用
HCTB has potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, HCTB has been studied for its potential as an anti-cancer agent and as a therapeutic agent for neurodegenerative diseases. In material science, HCTB has been used to synthesize metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. In nanotechnology, HCTB has been used to synthesize gold nanoparticles that have potential applications in drug delivery and imaging.
属性
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10-6-2-3-7-11(10)14(19)17-15(20)16-12-8-4-5-9-13(12)18/h2-9,18H,1H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJGDGCSLKFKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5722000.png)

![N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5722017.png)


![N-(3,4-dimethylphenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5722035.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5722069.png)
![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5722075.png)